Cas no 187084-05-5 ((2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol)

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a chiral aromatic alcohol featuring a stereocenter at the C2 position and dimethoxy-substituted phenyl functionality. Its well-defined stereochemistry and structural features make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals requiring enantioselective control. The presence of the dimethoxy groups enhances solubility in organic solvents, facilitating further derivatization. The methyl substitution at the β-position introduces steric constraints, which can influence reactivity in asymmetric transformations. This compound is suited for applications in medicinal chemistry, where its scaffold may serve as a precursor for bioactive molecules. High purity and consistent stereochemical integrity are key advantages for research and industrial use.
(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol structure
187084-05-5 structure
Product Name:(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
CAS No:187084-05-5
MF:C12H18O3
MW:210.269524097443
CID:6486760
PubChem ID:137939833
Update Time:2025-09-28

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol
    • 187084-05-5
    • EN300-6507222
    • Inchi: 1S/C12H18O3/c1-9(8-13)4-10-5-11(14-2)7-12(6-10)15-3/h5-7,9,13H,4,8H2,1-3H3/t9-/m0/s1
    • InChI Key: PYJGPEIMYBELIL-VIFPVBQESA-N
    • SMILES: OC[C@@H](C)CC1C=C(C=C(C=1)OC)OC

Computed Properties

  • Exact Mass: 210.125594432g/mol
  • Monoisotopic Mass: 210.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.7Ų

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol Pricemore >>

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Additional information on (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Professional Introduction to (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol (CAS No. 187084-05-5)

(2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 187084-05-5, represents a fascinating example of how structural modifications can influence biological activity and therapeutic potential. The stereochemistry, specifically the (2S) configuration, plays a crucial role in determining its interaction with biological targets, making it a subject of intense research interest.

The molecular structure of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol consists of a propyl chain substituted with a phenyl ring at the third position, which is further functionalized with two methoxy groups at the 3rd and 5th positions. This arrangement not only imparts specific electronic properties but also enhances its solubility and bioavailability, critical factors in drug development. The presence of the (2S) configuration suggests that this enantiomer may exhibit distinct pharmacological properties compared to its (R) counterpart, a phenomenon increasingly recognized in modern medicinal chemistry.

In recent years, there has been a surge in research focusing on the development of novel psychoactive substances (NPS) that modulate central nervous system (CNS) activity. Among these compounds, those that target serotonin receptors have shown particular promise. (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol has been investigated for its potential interaction with serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes. Preliminary studies suggest that this compound may exhibit anxiolytic and antidepressant-like effects, although further research is needed to fully elucidate its mechanism of action and therapeutic profile.

The synthesis of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol involves a series of well-established organic reactions, including stereoselective reduction and functional group transformations. The stereochemistry at the chiral center is particularly challenging to control, requiring advanced synthetic methodologies such as asymmetric hydrogenation or enzymatic resolution. These techniques ensure high enantiomeric purity, which is essential for pharmacological applications where small differences in stereochemistry can lead to significant variations in biological activity.

Computational modeling has also played a pivotal role in understanding the behavior of (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Molecular dynamics simulations and quantum mechanical calculations have been employed to predict how this compound interacts with biological targets at the atomic level. These studies not only provide insights into its binding affinity but also help in designing derivatives with enhanced efficacy and reduced side effects. The integration of computational chemistry with experimental pharmacology has accelerated the discovery process significantly.

Beyond its potential therapeutic applications, (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol serves as an invaluable scaffold for medicinal chemists exploring new chemical spaces. By modifying various functional groups or introducing different substituents, researchers can generate libraries of compounds with tailored properties. This approach is particularly useful in hit-to-drug discovery programs, where initial hits are optimized through iterative structural modifications.

The role of natural products in drug discovery cannot be overstated. Many pharmacologically active compounds are derived from natural sources or inspired by their structures. While (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol does not directly originate from a natural product, its structural features echo those found in several bioactive molecules. This connection underscores the importance of leveraging nature's diversity as a source of inspiration for synthetic chemists.

In conclusion, (2S)-3-(3,5-Dimethoxyphenyl)-2-methylpropan-1-ol represents a compelling example of how structural complexity and stereochemical precision can influence biological activity. Its investigation across various pharmacological pathways holds promise for future therapeutic applications. As research continues to uncover new insights into its mechanism of action and potential uses, this compound will undoubtedly remain a cornerstone in the field of pharmaceutical chemistry.

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